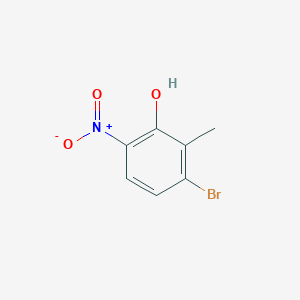

3-Bromo-2-methyl-6-nitrophenol

Description

Contextualization within Halogenated Nitrophenol Chemistry Research

The study of halogenated nitrophenols is a significant area of organic chemistry. scbt.com These compounds are recognized for their diverse chemical properties and are often used as intermediates in the synthesis of more complex molecules, such as dyes, pharmaceuticals, and agrochemicals. mdpi.comevitachem.com The presence of both a halogen and a nitro group on the phenol (B47542) ring makes them versatile building blocks in organic synthesis. scbt.comontosight.ai

The reactivity of halogenated nitrophenols is influenced by the interplay of the electron-withdrawing nitro group and the halogen substituent. This can be seen in reactions such as nucleophilic aromatic substitution, where the halogen atom can act as a leaving group. ontosight.ai The specific isomer, in this case, 3-Bromo-2-methyl-6-nitrophenol, has a unique set of properties due to the particular arrangement of its functional groups.

Research into halogenated nitrophenols also extends to their environmental impact and potential for bioremediation. mdpi.com Some halogenated nitroaromatic compounds are considered environmental pollutants, and studies are ongoing to understand their degradation pathways. mdpi.comresearchgate.net

Historical Trajectories and Milestones in the Academic Study of Related Compounds

The history of nitrophenols dates back to the 18th century with the synthesis of picric acid (2,4,6-trinitrophenol) in 1771. nih.gov Initially used as a yellow dye, its explosive properties were later discovered. nih.gov The development of synthetic methods for nitroaromatic compounds, primarily through nitration reactions, was a key milestone. nih.gov

The 20th century saw a significant expansion in the use of nitrophenols and their derivatives. They became crucial intermediates in the production of a wide range of industrial chemicals, including pesticides and pharmaceuticals. nih.gov For instance, 4-nitrophenol (B140041) is a precursor for the analgesic paracetamol and the pesticide parathion. wikipedia.orgwikipedia.org

The study of halogenated phenols and nitrophenols has evolved to include detailed investigations of their chemical reactivity, spectroscopic properties, and potential applications. For example, the acidity of nitrophenols is notably higher than that of phenol itself, a topic of fundamental interest in physical organic chemistry. wikipedia.org

Current Research Landscape and Gaps in Scholarly Understanding of Substituted Nitrophenols

Current research on substituted nitrophenols is multifaceted. One area of focus is the development of efficient and selective synthetic methods. researchgate.net For example, studies have explored various catalysts and reaction conditions to control the regioselectivity of nitration on substituted phenols. researchgate.net

Another active area of research is the investigation of the photochemistry and excited-state dynamics of nitrophenols. mdpi.comacs.org Understanding how these molecules behave upon absorption of light is crucial for applications in photochemistry and for assessing their environmental fate. acs.org

Furthermore, the biological activities of substituted nitrophenols are of great interest. Some halogenated nitrophenols have been investigated for their potential as antitubercular or antimicrobial agents. evitachem.comnih.gov

Despite significant progress, gaps in the understanding of substituted nitrophenols remain. For many specific isomers, like this compound, detailed experimental data on their physical and chemical properties can be limited. While general principles of reactivity can be inferred from related compounds, specific kinetic and thermodynamic data often require dedicated studies. The precise mechanisms of action for many of their biological effects are also not fully elucidated.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-methyl-6-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-4-5(8)2-3-6(7(4)10)9(11)12/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHFHQWCLKHPST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Analysis of Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The benzene ring of 3-Bromo-2-methyl-6-nitrophenol is highly substituted, which significantly impacts its propensity for further aromatic substitution reactions. The existing substituents modulate the electron density of the ring and direct the regioselectivity of incoming groups.

Mechanistic Studies of Bromination and Nitration on Substituted Phenols

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. masterorganicchemistry.com The rate and orientation of these reactions are governed by the substituents present on the ring. Activating groups increase the electron density of the ring, making it more nucleophilic and accelerating the reaction, while deactivating groups have the opposite effect. lkouniv.ac.in

Activating Groups: The hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho-, para-directing. The lone pairs on the oxygen atom of the hydroxyl group strongly donate electron density to the ring through resonance, making phenol (B47542) highly reactive towards electrophiles. savemyexams.com

Deactivating Groups: The nitro (-NO₂) group is a powerful deactivating group and a meta-director due to its strong electron-withdrawing nature through both resonance and induction. lkouniv.ac.in The bromine (-Br) atom is deactivating due to its inductive effect but is an ortho-, para-director because of resonance.

In this compound, the positions available for substitution are C4 and C5. The directing effects of the existing groups are as follows:

-OH (at C1): Directs ortho (C2, C6 - both blocked) and para (C4).

-CH₃ (at C2): Directs ortho (C1, C3 - both blocked) and para (C5).

-Br (at C3): Directs ortho (C2, C4) and para (C6 - blocked).

-NO₂ (at C6): Directs meta (C2, C4 - C2 is blocked).

The mechanism for electrophilic bromination or nitration involves the attack of the electron-rich aromatic ring on the electrophile (e.g., Br⁺ or NO₂⁺) to form a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. masterorganicchemistry.comnih.gov The loss of a proton from this intermediate restores the aromaticity and yields the substituted product. masterorganicchemistry.com For phenols, these reactions can often proceed under milder conditions compared to benzene. savemyexams.com For instance, nitration of phenol can be achieved with dilute nitric acid, whereas benzene requires a mixture of concentrated nitric and sulfuric acids. savemyexams.comyoutube.comlibretexts.org However, the strong deactivation by the nitro group in this compound would necessitate more forceful conditions for any further substitution.

Nucleophilic aromatic substitution (SNAr) is also a possibility for this molecule. This type of reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group, positioned ortho or para to a good leaving group, like a halide. wikipedia.orgpressbooks.publibretexts.org In this compound, the bromine atom is meta to the nitro group, which is not an ideal arrangement for SNAr. However, the nitro group is ortho to the hydroxyl group. If the hydroxyl group were converted into a better leaving group (e.g., a tosylate), nucleophilic attack could be possible, though the bromine at C3 is the more likely leaving group in an SNAr reaction if a strong nucleophile is used under forcing conditions, especially with the activating effect of the ortho-nitro group relative to the bromine's position. The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a negatively charged Meisenheimer complex, which is stabilized by the electron-withdrawing group. libretexts.orgyoutube.com Subsequent elimination of the leaving group restores the aromatic ring. libretexts.org

Reactivity of the Phenolic Hydroxyl Group and its Derivatization

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This anion is a potent nucleophile and can participate in various reactions, including Williamson ether synthesis (O-alkylation) and the formation of esters (O-acylation). The presence of the electron-withdrawing nitro and bromo groups increases the acidity of the phenolic proton compared to phenol itself, facilitating the formation of the phenoxide.

Table 1: Potential Derivatization Reactions of the Hydroxyl Group

| Reaction Type | Reagent | Product Type | Notes |

|---|---|---|---|

| O-Alkylation (Williamson Ether Synthesis) | Alkyl halide (e.g., CH₃I) in the presence of a base (e.g., K₂CO₃) | Ether | The phenoxide ion acts as a nucleophile, displacing the halide. |

| O-Acylation | Acyl chloride or anhydride (e.g., Acetyl chloride) in the presence of a base (e.g., Pyridine) | Ester | Forms a phenoxy ester, a common protecting group strategy. |

| Formation of Sulfonate Esters | Sulfonyl chloride (e.g., TsCl) in the presence of a base | Sulfonate Ester (e.g., Tosylate) | Converts the hydroxyl group into a good leaving group for nucleophilic substitution. |

Carbon-Carbon Coupling Reactions and Cross-Coupling Methodologies

The bromine atom at the C3 position makes this compound a suitable substrate for various carbon-carbon bond-forming cross-coupling reactions.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura) Involving Brominated Phenols

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for creating C-C bonds. nobelprize.org The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is particularly versatile and widely used. nobelprize.orglibretexts.org Brominated phenols and other aryl bromides are common substrates for this reaction. rsc.orgnih.gov

The catalytic cycle of the Suzuki reaction generally involves three key steps: libretexts.org

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. This step requires a base.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The reaction is tolerant of a wide range of functional groups, including phenols and nitro groups. rsc.orgtcichemicals.com Therefore, this compound would be expected to readily participate in Suzuki-Miyaura coupling to afford biaryl compounds. The other substituents on the ring can influence the reaction rate but are generally compatible.

Table 2: Example of a Suzuki-Miyaura Reaction

| Parameter | Description |

|---|---|

| Aryl Halide | This compound |

| Boron Reagent | Phenylboronic Acid |

| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |

| Solvent | Dioxane/Water, Toluene, or DMF |

| Expected Product | 3-Phenyl-2-methyl-6-nitrophenol |

Metal-Free Coupling Strategies and Their Mechanistic Implications

While palladium catalysis is dominant, concerns about the cost and toxicity of transition metals have driven the development of metal-free coupling strategies. preprints.org For aryl halides, these reactions often proceed through radical or anionic mechanisms.

One prominent metal-free pathway is the SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism. This process involves a radical chain reaction initiated by an electron transfer to the aryl halide. The resulting radical anion fragments to give an aryl radical and a halide ion. The aryl radical then reacts with a nucleophile, and the resulting radical anion transfers its electron to another molecule of the starting aryl halide to propagate the chain.

Another approach involves base-promoted homolytic aromatic substitution (BHAS). acs.org In this mechanism, a strong base, often in conjunction with a ligand, facilitates the formation of an aryl radical from the aryl halide via a single-electron transfer (SET) process. acs.org This radical can then react with another aromatic species to form a biaryl product. While feasible, these methods are generally less versatile and may require specific substrates and conditions compared to palladium-catalyzed reactions. The applicability to a highly substituted and electronically complex molecule like this compound would require specific experimental investigation.

Reduction and Oxidation Chemistry of the Nitro and Hydroxyl Moieties

The nitro and hydroxyl groups are redox-active and their transformations are important synthetic routes.

The reduction of aromatic nitro groups to primary amines is a common and synthetically valuable transformation. wikipedia.org A variety of reagents can accomplish this, offering different levels of selectivity. organic-chemistry.org

Catalytic Hydrogenation: Using H₂ gas with catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel is a highly efficient method. wikipedia.org This method is generally clean and high-yielding.

Metal/Acid Reduction: Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid (like HCl) are classic reagents for this reduction. wikipedia.org

Transfer Hydrogenation: Reagents like ammonium formate or hydrazine in the presence of a catalyst (e.g., Pd/C) can serve as the hydrogen source.

These reductions are typically chemoselective for the nitro group, leaving the phenolic hydroxyl and the aryl-bromide bond intact under controlled conditions. The product of this reaction would be 6-amino-3-bromo-2-methylphenol, a versatile intermediate for further synthesis.

The oxidation of the phenolic hydroxyl group is more complex. Phenols can be oxidized to quinones, but the reaction can be sensitive to the substituents on the ring and may lead to polymerization or degradation. psu.edu The presence of the electron-withdrawing nitro group on this compound would make the ring less susceptible to oxidation compared to simple phenols. However, strong oxidizing agents could potentially lead to ring cleavage or other complex transformations. The oxidation of substituted nitrophenols often proceeds via radical mechanisms, for example, through reaction with hydroxyl radicals in aqueous solutions, leading to the formation of products like nitrocatechols. researchgate.net

Derivatization Studies for Structure-Reactivity Relationship Investigations

The chemical structure of this compound allows for derivatization at multiple sites, which is instrumental in conducting structure-reactivity relationship (SRR) studies. These studies are crucial for understanding how modifications to the molecule's structure influence its chemical and biological activities. Key derivatization reactions can be targeted at the phenolic hydroxyl group and the nitro group.

Derivatization of the Phenolic Hydroxyl Group: The hydroxyl group is a primary site for derivatization. Reactions such as etherification and esterification can significantly alter the compound's polarity, steric profile, and hydrogen bonding capabilities. For instance, conversion to a methoxy ether would increase lipophilicity, while esterification with various acyl chlorides could introduce a range of functional groups, affecting the molecule's interaction with biological targets or its solubility. A derivative, (3-Bromo-2-methyl-6-nitrophenyl)-phenylmethanone, has been identified, indicating that acylation of the hydroxyl group is a feasible derivatization pathway.

Derivatization of the Nitro Group: The nitro group is another key site for chemical modification, primarily through reduction. The reduction of the nitro group to an amino group creates a new site for a variety of subsequent derivatization reactions, such as acylation or diazotization, leading to a diverse array of compounds with potentially different activities. For example, 2-bromo-6-nitrophenol can be converted to 2-bromo-6-aminophenol and then to N-acetyl-2-bromo-6-aminophenol.

The following interactive table outlines potential derivatives of this compound and the expected impact of these modifications on the molecule's reactivity.

| Derivative Name | Modification | Reagents | Expected Impact on Reactivity |

| 3-Bromo-2-methyl-6-nitroanisole | O-methylation of the hydroxyl group | Dimethyl sulfate, base | Increased lipophilicity, loss of phenolic acidity. |

| 3-Bromo-2-methyl-6-nitrophenyl acetate | O-acetylation of the hydroxyl group | Acetic anhydride, catalyst | Increased steric hindrance around the hydroxyl group, altered electronic properties. |

| 5-Bromo-6-methyl-2-aminophenol | Reduction of the nitro group | Reducing agents (e.g., Sn/HCl, H2/Pd) | Introduction of a basic amino group, enabling further derivatization like amide formation. |

| N-(5-bromo-2-hydroxy-3-methylphenyl)acetamide | Acetylation of the amino group (after nitro reduction) | Acetic anhydride | Neutralization of the basicity of the amino group, introduction of a hydrogen bond donor/acceptor. |

Photochemical and Electrochemical Reaction Pathways

The electronic properties of this compound, conferred by the nitro and bromo substituents, suggest that it will be active under photochemical and electrochemical conditions.

Photochemical Reaction Pathways: For substituted nitrophenols, direct photolysis is a common reaction pathway upon absorption of UV radiation. In a related compound, 2-bromo-4-chloro-3-methyl-6-nitro-phenol, direct photolysis occurs upon absorption of UV radiation in the 250-400 nm range, leading to the formation of radical cations and hydrated electrons smolecule.com. It is plausible that this compound would follow a similar pathway. The absorption of light energy can promote an electron to a higher energy orbital, making the molecule more susceptible to reactions such as homolytic cleavage of the carbon-bromine bond or reactions involving the nitro group.

Electrochemical Reaction Pathways: The electrochemical behavior of nitrophenols is well-characterized and is dominated by the reduction of the nitro group. For a similar compound, 2-bromo-4-chloro-3-methyl-6-nitro-phenol, the reduction of the nitro group is a six-electron process that proceeds through nitroso and hydroxylamine intermediates to form the corresponding amine smolecule.com. The initial reduction of the nitro group to a nitroso group is often the rate-determining step and typically occurs at potentials between -0.2 to -0.4 V versus a standard hydrogen electrode smolecule.com. It is highly probable that the electrochemical reduction of this compound would proceed through a similar multi-electron pathway, ultimately yielding 5-bromo-6-methyl-2-aminophenol.

Applications of 3 Bromo 2 Methyl 6 Nitrophenol in Advanced Organic Synthesis and Materials Science Research

As a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of reactive sites—the hydroxyl, the reducible nitro group, and the versatile bromine atom—positions 3-Bromo-2-methyl-6-nitrophenol as a potent starting material for constructing more complex molecular architectures.

The ortho-nitrophenol moiety is a classic and reliable precursor for the synthesis of benzoxazoles, a class of heterocyclic compounds prevalent in pharmaceuticals and functional materials. rsc.orgnih.gov The synthetic pathway typically involves the reduction of the nitro group to an amine, which then undergoes a cyclization reaction with a suitable electrophile.

General Synthetic Pathway to Benzoxazoles:

Reduction: The nitro group is reduced to an amino group (-NH2), forming the intermediate 3-Bromo-6-amino-2-methylphenol. This transformation can be achieved using various methods, such as catalytic hydrogenation (e.g., H2 over Pd/C) or chemical reductants (e.g., SnCl2, Fe/HCl).

Condensation & Cyclization: The resulting ortho-aminophenol intermediate can react with various carbonyl compounds (aldehydes, carboxylic acids, or their derivatives) to form the benzoxazole (B165842) ring system. researchgate.netmdpi.com

The bromine and methyl substituents on the starting phenol (B47542) would be carried through the synthesis, yielding a 7-bromo-4-methyl-substituted benzoxazole. This decorated benzoxazole core can then be further modified, particularly at the bromine position, using modern cross-coupling techniques.

Interactive Table: Potential Heterocyclic Scaffolds

| Reagent for Cyclization | Resulting Heterocycle Subclass | Potential Application Area |

| Aldehyd (R-CHO) | 2-Substituted-7-bromo-4-methylbenzoxazole | Medicinal Chemistry, Material Science |

| Carboxylic Acid (R-COOH) | 2-Substituted-7-bromo-4-methylbenzoxazole | Drug Discovery Scaffolds |

| Phosgene equivalent | 7-Bromo-4-methylbenzoxazol-2(3H)-one | Bioactive Compound Synthesis |

| Carbon disulfide (CS2) | 7-Bromo-4-methylbenzoxazole-2-thiol | Ligand Synthesis, Agrochemicals |

Polysubstituted aromatic rings are fundamental scaffolds in a vast number of natural products and synthetic drugs. The functional handles on this compound would allow for its theoretical incorporation into synthetic strategies targeting analogs of natural products or novel drug-like molecules.

Phenolic Hydroxyl Group: Can be converted into ethers or esters, which are common linkages in drug molecules.

Amino Group (from nitro reduction): Can form amides, sulfonamides, or serve as a key basic center in a drug scaffold.

Bromo Group: Acts as a versatile point for modification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or amino groups to build molecular complexity.

This trifecta of reactive sites makes the molecule a hypothetical platform for creating combinatorial libraries of compounds for high-throughput screening in drug discovery programs. For instance, related bromo-nitrophenols are used as intermediates in the synthesis of pharmaceuticals and agrochemicals. nbinno.com

Exploitation in Polymer and Material Science Research

The structural features of this compound suggest its potential use as a monomer or a modifying agent in the development of functional polymers and crystalline materials.

Functional Monomers: The phenolic -OH group could be utilized in step-growth polymerization to form poly(aryl ether)s or polyesters. The pendant bromo and nitro groups would impart specific properties to the resulting polymer, such as increased refractive index, altered solubility, or a higher glass transition temperature. The bromine atom also provides a site for post-polymerization modification, allowing for the grafting of other polymer chains or functional molecules.

Nitroaromatic Crystalline Structures: Nitroaromatic compounds are well-known for their tendency to form highly ordered crystalline structures, driven by strong intermolecular interactions like hydrogen bonding (involving the -OH and -NO2 groups) and π-π stacking. nih.gov These interactions could be exploited in the field of crystal engineering to design materials with specific optical or electronic properties, such as nonlinear optical (NLO) activity. The presence of a heavy bromine atom could also influence crystal packing and facilitate intersystem crossing in photophysical studies. Research on nitrophenols has shown their utility in creating functional polymers for sensing and catalysis. nih.govacs.org

Development of Catalysts and Ligands Incorporating the Core Structure

The molecule's framework is a suitable starting point for designing novel ligands for coordination chemistry and catalysis. Upon reduction of the nitro group to an amine, the resulting 6-amino-3-bromo-2-methylphenol contains a bidentate O,N-chelation site. This "pincer-type" scaffold could coordinate to a variety of metal centers.

Further elaboration is possible by leveraging the bromo substituent. For example, a palladium-catalyzed reaction could replace the bromine with a diphenylphosphino (-PPh2) group, creating a tridentate O,N,P-ligand. Such ligands are highly sought after in homogeneous catalysis for their ability to stabilize metal centers and influence the selectivity of reactions.

Interactive Table: Potential Ligand Features

| Functional Group | Role in Ligand Design | Potential Metal Partners |

| Phenolic -OH | Anionic oxygen donor | Transition metals (e.g., Pd, Pt, Cu, Fe) |

| Amino (-NH2, post-reduction) | Neutral nitrogen donor | Transition metals (e.g., Pd, Ru, Rh) |

| Bromo (-Br) | Site for functionalization (e.g., phosphination) | Not a primary coordination site |

Contributions to Supramolecular Chemistry Research

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The functional groups on this compound make it an interesting candidate for studies in molecular self-assembly and host-guest chemistry.

Hydrogen Bonding: The phenolic proton is a strong hydrogen bond donor, while the oxygen atoms of the nitro group are effective hydrogen bond acceptors. This donor-acceptor pairing could direct the self-assembly of molecules into predictable one-, two-, or three-dimensional networks in the solid state.

Host-Guest Interactions: Nitroaromatic compounds are known to act as guests that can be encapsulated within the cavities of larger host molecules, such as coordination cages or cyclophanes, through charge-transfer and hydrogen-bonding interactions. wikipedia.org The specific substitution pattern of this compound could lead to selective recognition by synthetic host molecules. Furthermore, studies have shown that nitro compounds can play a co-catalytic role by forming H-bonded aggregates in solution, highlighting their importance in supramolecular catalysis. nih.gov

Theoretical and Computational Chemistry Investigations of 3 Bromo 2 Methyl 6 Nitrophenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These methods are particularly useful for analyzing the electronic environment of complex organic molecules like 3-Bromo-2-methyl-6-nitrophenol.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net A key aspect of this analysis involves the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. wikipedia.org

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and less stability. wikipedia.org This energy gap can be correlated with the lowest energy electronic excitation possible within the molecule. ossila.com For instance, DFT calculations on related compounds, such as 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, have been used to determine these parameters. scispace.comresearchgate.net Studies using the B3LYP and HF methods have calculated HOMO and LUMO energies to predict ionization potentials and reactivity. scispace.comresearchgate.net While specific calculations for this compound are not detailed in the provided results, the principles remain the same. The electron-withdrawing nature of the nitro group and the bromine atom, combined with the electron-donating effects of the hydroxyl and methyl groups, would significantly influence the energies of the frontier orbitals.

Table 1: Representative Frontier Molecular Orbital Energies and Related Parameters Calculated for a Similar Compound (3-bromo-2-methyl-5-(4-nitrophenyl)thiophene) (Note: This data is for a structurally related molecule and serves as an illustration of the parameters obtained from DFT calculations.)

| Parameter | Method | Value (eV) |

|---|---|---|

| HOMO Energy | B3LYP | -0.30456 |

| HOMO Energy | HF | -0.30501 |

| LUMO Energy | B3LYP | Data not available |

| LUMO Energy | HF | Data not available |

| Ionization Potential | B3LYP | -0.30456 |

| Ionization Potential | HF | -0.30501 |

Data sourced from studies on 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene. scispace.comresearchgate.net

Computational methods are also employed to analyze the subtle structural features of this compound. Aromaticity, a fundamental concept in organic chemistry, can be quantified using various DFT-based indices.

The presence of both a hydroxyl group and a nitro group ortho to each other on the phenol (B47542) ring strongly suggests the formation of an intramolecular hydrogen bond. researchgate.net This O-H···O interaction would create a pseudo-six-membered ring, significantly influencing the molecule's conformation, stability, and spectroscopic properties. Computational studies can quantify the strength of this hydrogen bond and its effect on the geometry and vibrational frequencies of the molecule. researchgate.net

Furthermore, nitrophenols can theoretically exist in tautomeric forms, such as the keto-aci tautomer, where a proton transfers from the hydroxyl group to the nitro group. DFT calculations can determine the relative energies of these tautomers, providing insight into their equilibrium populations. For most nitrophenols, the phenolic form is significantly more stable, but the existence of other forms can be crucial for understanding photochemical behavior and reaction mechanisms.

Molecular Dynamics Simulations of Intermolecular Interactions and Conformations

While quantum mechanics is ideal for studying the electronic structure of single molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, including their conformations and interactions with other molecules, such as solvents or biological macromolecules. chemmethod.com

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between all atoms to model their movement. This approach can reveal preferred conformations, the dynamics of the intramolecular hydrogen bond, and how the molecule interacts with its surroundings through intermolecular forces like hydrogen bonding and van der Waals interactions. chemmethod.com Such simulations are invaluable for understanding how the compound might behave in a condensed phase, which is critical for predicting its physical properties and interactions in real-world systems. chemmethod.com

Prediction of Advanced Spectroscopic Signatures via Computational Methods

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. Methods like DFT can calculate theoretical vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.govresearchgate.net

For this compound, DFT calculations could predict the vibrational modes associated with key functional groups, such as the O-H stretch, the N-O stretches of the nitro group, C-Br stretch, and various aromatic ring vibrations. nih.gov By comparing these calculated frequencies with experimental spectra, a detailed assignment of the spectral bands can be achieved, confirming the molecular structure. scispace.comresearchgate.net Similarly, computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts (shielding tensors). These predictions are highly valuable for assigning signals in complex ¹H and ¹³C NMR spectra and for confirming the regiochemistry of the substituents on the aromatic ring.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Understanding how a molecule reacts is a central goal of chemistry. Computational methods allow for the detailed exploration of reaction pathways by locating and characterizing transition states—the high-energy intermediates that connect reactants and products.

For this compound, several reactions could be investigated. The nitro group can be reduced to an amine, a common transformation in synthetic chemistry. smolecule.com Computational analysis could map out the multi-step mechanism of this reduction, identifying the energies of intermediates and transition states. Another potential reaction is the nucleophilic substitution of the bromine atom. smolecule.com Transition state analysis could predict the feasibility of this reaction with different nucleophiles and determine whether the mechanism is concerted or stepwise. This type of analysis provides fundamental insights into the reactivity of the molecule that can guide synthetic efforts. jcu.edu

Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors derived from its electronic structure. arxiv.org These descriptors offer a quantitative measure of different aspects of chemical reactivity.

Key reactivity descriptors include:

Chemical Potential (μ): Related to the "escaping tendency" of an electron from the system. It is approximated as μ ≈ (E_HOMO + E_LUMO) / 2. arxiv.org

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO). arxiv.org A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is defined as ω = μ² / (2η). arxiv.orgimist.ma

Table 2: Representative Reactivity Descriptors Calculated for p-Nitrophenol (Note: This data is for a related nitrophenol and illustrates the typical values and trends for these descriptors.)

| Descriptor | Value (eV) | Interpretation |

|---|---|---|

| Electrophilicity Index (ω) | 3.064 | Indicates a strong ability to accept electrons (high electrophilicity). imist.ma |

| Nucleophilicity Index (N) | 2.019 | Indicates a lower tendency to donate electrons compared to other phenols. imist.ma |

| Chemical Hardness (η) | Value dependent on HOMO-LUMO gap | A measure of stability and resistance to charge transfer. imist.ma |

Data sourced from a computational study on p-nitrophenol. imist.ma

Advanced Spectroscopic and Chromatographic Methodologies in the Research of 3 Bromo 2 Methyl 6 Nitrophenol

High-Resolution Mass Spectrometry for Mechanistic Elucidation and Complex Mixture Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 3-Bromo-2-methyl-6-nitrophenol, offering precise mass measurements that facilitate unambiguous elemental composition determination. This capability is crucial for confirming the identity of the target compound and distinguishing it from isobaric impurities. In synthetic chemistry, HRMS is instrumental in elucidating reaction mechanisms by identifying transient intermediates and characterizing byproducts, even at trace levels within complex mixtures. semanticscholar.org

During the synthesis of this compound, which may involve nitration and bromination of cresol (B1669610) derivatives, a variety of isomers and multi-substituted products can be formed. masterorganicchemistry.comkhanacademy.org HRMS coupled with a chromatographic separation technique like HPLC or GC can resolve these complex mixtures, providing exact mass data for each component. Fragmentation analysis (MS/MS) further aids in the structural confirmation of these components by providing characteristic fragmentation patterns that act as molecular fingerprints. This detailed analysis is vital for optimizing reaction conditions to maximize the yield of the desired product and minimize impurities.

Table 1: Hypothetical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₆BrNO₃ |

| Calculated Monoisotopic Mass | 230.95820 Da |

| Observed m/z (M+H)⁺ | 231.96598 Da |

| Mass Accuracy | < 2 ppm |

| Key MS/MS Fragments | Loss of NO₂, Loss of H₂O, Loss of CH₃ |

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Advanced Structural Elucidation in Synthetic Pathways

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful, non-destructive method for the complete structural assignment of this compound. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) techniques are essential for unambiguously determining the substitution pattern on the aromatic ring. nih.govnih.gov

Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity.

COSY experiments reveal proton-proton couplings, which would confirm the adjacency of the two aromatic protons in the structure.

HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal to its attached proton.

HMBC shows correlations between protons and carbons over two to three bonds, which is critical for identifying the positions of the quaternary carbons and confirming the placement of the bromo, methyl, and nitro substituents relative to the hydroxyl group and the aromatic protons. nih.gov

This comprehensive structural data is invaluable for verifying the outcome of synthetic pathways and for characterizing any isomeric impurities. quora.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| -OH | ~10.5 (broad s) | - | C-1 |

| -CH₃ | ~2.4 (s) | ~15 | C-1, C-2, C-3 |

| H-4 | ~7.8 (d) | ~125 | C-2, C-5, C-6 |

| H-5 | ~7.1 (d) | ~120 | C-3, C-4, C-6 |

| C-1 (-OH) | - | ~150 | H-5, -CH₃ |

| C-2 (-CH₃) | - | ~128 | H-4, -CH₃ |

| C-3 (-Br) | - | ~115 | H-4, H-5, -CH₃ |

| C-6 (-NO₂) | - | ~140 | H-4, H-5 |

Advanced Vibrational Spectroscopy (Raman, FT-IR) for Probing Reaction Dynamics and Intermolecular Interactions

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes within the this compound molecule. niscpr.res.in These techniques are highly sensitive to the specific functional groups present and their chemical environment, making them excellent tools for structural confirmation and for studying non-covalent interactions. nih.govnih.gov

Characteristic vibrational frequencies can be assigned to the O-H, C-H (aromatic and methyl), C=C (aromatic ring), N=O (nitro group), C-Br, C-N, and C-O bonds. spectroscopyonline.com The position and shape of the O-H stretching band, for instance, can provide clear evidence of intra- and intermolecular hydrogen bonding. Time-resolved vibrational spectroscopy can be used to monitor the formation and consumption of reactants, intermediates, and products in real-time, offering insights into reaction kinetics and mechanisms. gist.ac.krnih.govresearchgate.net This allows for a dynamic understanding of the synthesis process that is not achievable with endpoint analyses alone.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H | Stretching (H-bonded) | 3200-3500 (broad) | Weak |

| C-H | Aromatic Stretching | 3050-3150 | 3050-3150 |

| C-H | Methyl Stretching | 2850-2970 | 2850-2970 |

| C=C | Aromatic Ring Stretching | 1450-1600 | 1450-1600 (strong) |

| NO₂ | Asymmetric Stretching | 1500-1550 (strong) | 1500-1550 |

| NO₂ | Symmetric Stretching | 1330-1370 (strong) | 1330-1370 |

| C-O | Stretching | 1200-1280 | Moderate |

| C-Br | Stretching | 550-650 | 550-650 |

Single Crystal X-ray Diffraction for Elucidating Solid-State Structures and Crystal Engineering Principles

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. For this compound, obtaining a suitable single crystal would allow for the unequivocal determination of its molecular structure, including bond lengths, bond angles, and torsional angles. nih.gov

This technique provides invaluable information on the packing of molecules within the crystal lattice, revealing the nature and geometry of intermolecular interactions such as hydrogen bonds (e.g., between the hydroxyl and nitro groups of adjacent molecules) and halogen bonds. nih.gov Understanding these interactions is the foundation of crystal engineering, which seeks to design and synthesize new solid-state materials with desired physical and chemical properties. dariobraga.itub.edu The structural data from SCXRD can be used to rationalize bulk properties like melting point, solubility, and stability, and to guide the design of new crystalline forms (polymorphs) or multi-component crystals (co-crystals).

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 6.4 Å, b = 14.5 Å, c = 6.8 Å |

| α = 90°, β = 103°, γ = 90° | |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.85 g/cm³ |

| Key Intermolecular Interactions | O-H···O (nitro) hydrogen bonds, π-π stacking |

Advanced Chromatographic Techniques (HPLC, GC-MS) for Reaction Progress Monitoring and Complex Mixture Separation in Research

Advanced chromatographic techniques are essential for the analysis and purification of this compound in a research context. paspk.org High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a versatile tool for monitoring the progress of a synthesis. paspk.org By taking small aliquots from the reaction mixture over time, HPLC can quantify the consumption of starting materials and the formation of the product and any byproducts, enabling precise reaction profiling and optimization. chromatographytoday.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, especially for the analysis of volatile or semi-volatile compounds. researchgate.net Due to the polarity of the phenolic group, derivatization (e.g., silylation) may be required to improve chromatographic peak shape and thermal stability. researchgate.net The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer. This hyphenated approach provides both retention time data for quantification and mass spectra for confident identification of each component, making it ideal for analyzing the complex mixtures often encountered during the synthesis of substituted phenols. researchgate.netnih.gov

Table 5: Illustrative HPLC Method for Reaction Monitoring

| Parameter | Condition |

| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 254 nm and 350 nm |

| Hypothetical Retention Time | ~7.5 min |

Environmental Chemistry and Degradation Studies of 3 Bromo 2 Methyl 6 Nitrophenol Academic Perspective

Photolytic and Biodegradation Pathways in Model Systems

The environmental persistence of 3-Bromo-2-methyl-6-nitrophenol is governed by its susceptibility to photolytic and biological degradation processes. In model aquatic and soil systems, the degradation of this compound is anticipated to proceed through pathways influenced by its chemical structure, specifically the presence of the nitro, bromo, and methyl functional groups on the phenol (B47542) ring.

The biodegradation of nitrophenols and their halogenated derivatives is a subject of extensive research. researchgate.net While specific studies on this compound are lacking, the microbial degradation of similar compounds, such as 3-methyl-4-nitrophenol, has been elucidated. frontiersin.org In these analogous cases, bacteria have been shown to initiate degradation through two primary pathways: the hydroquinone pathway and the hydroxyquinol pathway. frontiersin.org

It is plausible that microorganisms capable of degrading this compound would employ similar enzymatic strategies. A putative microbial degradation pathway could be initiated by a monooxygenase enzyme that catalyzes the oxidative removal of the nitro group, a common first step in the breakdown of nitroaromatic compounds. This would likely result in the formation of a brominated and methylated catechol or hydroquinone derivative. Subsequent enzymatic reactions would then lead to the cleavage of the aromatic ring, a critical step in the mineralization of the compound.

Key enzymes potentially involved in the degradation of this compound, based on studies of related compounds, could include:

Nitrophenol Monooxygenases: These enzymes would catalyze the initial and often rate-limiting step of nitro group removal.

Halogenidohydrolases: These enzymes would be crucial for the cleavage of the carbon-bromine bond, a process known as dehalogenation.

Dioxygenases: These enzymes would be responsible for the aromatic ring cleavage, breaking down the cyclic structure into aliphatic intermediates that can then enter central metabolic pathways.

Research on engineered microbes has also demonstrated the potential for constructing strains with specific degradation capabilities for nitrophenols, offering a promising avenue for future bioremediation strategies. nih.gov

Table 1: Hypothetical Microbial Degradation Profile for this compound

| Microorganism Type | Potential Degradation Pathway | Key Enzyme Classes | Expected Intermediates |

| Aerobic Bacteria | Oxidative degradation | Monooxygenases, Dioxygenases | Brominated catechols, Halogenated aliphatic acids |

| Anaerobic Bacteria | Reductive degradation | Nitroreductases, Dehalogenases | Aminophenols, Methylphenols |

| Fungi | Ligninolytic enzymes | Peroxidases, Laccases | Oxidized polymeric products |

In simulated aquatic environments, the photochemical transformation of this compound is expected to be a significant degradation pathway. cdc.gov The absorption of ultraviolet (UV) radiation can lead to the excitation of the molecule, initiating a series of reactions that can alter its chemical structure.

Direct photolysis is a likely process, where the compound itself absorbs light energy, leading to bond cleavage. The carbon-bromine bond is often susceptible to photolytic cleavage in brominated aromatic compounds. This could result in the formation of a debrominated nitrophenol derivative. Additionally, the nitro group can also be a site of photochemical activity, potentially leading to its reduction or elimination.

Indirect photolysis, mediated by photosensitizing agents naturally present in the environment (such as dissolved organic matter), could also contribute to the degradation of this compound. These sensitizers can absorb light and transfer the energy to the pollutant, or they can generate reactive oxygen species (ROS) such as hydroxyl radicals, which are highly reactive and can readily attack the aromatic ring of the compound.

Transformation Products and Environmental Fates in Research Models

Based on studies of analogous compounds, the transformation of this compound in environmental research models is expected to yield a variety of products. The nature of these products will depend on the specific degradation pathway, whether it is microbial or photochemical.

Under microbial action, the initial transformation products are likely to be hydroxylated and/or debrominated derivatives. For instance, the removal of the nitro group would lead to the formation of 3-bromo-2-methylphenol. Subsequent ring cleavage would produce various aliphatic acids, which would eventually be mineralized to carbon dioxide and water.

Photochemical degradation, on the other hand, could lead to a different suite of transformation products. Debromination is a probable outcome, yielding 2-methyl-6-nitrophenol. Further photochemical reactions could lead to the formation of hydroxylated derivatives or even polymerization products.

Table 2: Potential Transformation Products of this compound

| Degradation Pathway | Potential Primary Transformation Products | Potential Secondary Transformation Products | Potential Final Products |

| Microbial Degradation | 3-Bromo-2-methylphenol, Brominated catechols | Aliphatic carboxylic acids | Carbon dioxide, Water, Bromide ions |

| Photochemical Degradation | 2-Methyl-6-nitrophenol, Hydroxylated derivatives | Quinones, Polymeric compounds | Mineralization products, Recalcitrant byproducts |

Remediation Strategies in Academic Research Contexts (e.g., advanced oxidation processes, bioremediation)

In academic research, various remediation strategies are being explored for the treatment of water and soil contaminated with halogenated and nitrated aromatic compounds. These strategies can be broadly categorized into bioremediation and advanced oxidation processes (AOPs).

Bioremediation strategies focus on harnessing the metabolic capabilities of microorganisms to degrade pollutants. For a compound like this compound, bioremediation could involve:

Bioaugmentation: The introduction of specific microbial strains or consortia with known capabilities to degrade halogenated nitrophenols into the contaminated environment.

Biostimulation: The addition of nutrients or electron acceptors to the contaminated site to stimulate the growth and activity of indigenous microorganisms that may have the potential to degrade the pollutant.

Advanced Oxidation Processes (AOPs) are chemical treatment methods that rely on the in-situ generation of highly reactive oxidizing species, most notably the hydroxyl radical (•OH). AOPs that could be effective for the degradation of this compound include:

UV/H₂O₂: The photolysis of hydrogen peroxide by UV light to generate hydroxyl radicals.

Fenton and Photo-Fenton Processes: The reaction of hydrogen peroxide with ferrous ions (Fenton) or with ferrous ions and UV light (Photo-Fenton) to produce hydroxyl radicals.

Ozonation: The use of ozone, a powerful oxidant, which can directly react with the pollutant or decompose to form hydroxyl radicals.

These AOPs are generally effective in breaking down the aromatic ring of recalcitrant organic pollutants, leading to their mineralization. The choice of a particular remediation strategy would depend on various factors, including the concentration of the pollutant, the nature of the contaminated matrix (soil or water), and cost-effectiveness.

Emerging Research Directions and Future Prospects for 3 Bromo 2 Methyl 6 Nitrophenol Chemistry

Integration with Flow Chemistry and Automated Synthesis Research

The synthesis of substituted aromatic compounds like 3-Bromo-2-methyl-6-nitrophenol often involves multi-step processes with carefully controlled reaction conditions. Traditional batch synthesis can be time-consuming and challenging to scale up. The integration of flow chemistry and automated synthesis platforms presents a significant opportunity to streamline the production of this and related compounds.

Flow chemistry, where reactants are continuously pumped through a reactor, offers numerous advantages over batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions (such as nitration), and the potential for higher yields and purity. mpg.de An automated flow synthesis platform could be designed for the multi-step synthesis of this compound, integrating reaction modules for nitration, bromination, and methylation steps in a continuous sequence. magritek.com

Key Research Objectives:

Development of a continuous-flow process for the nitration of 3-bromo-2-methylphenol or the bromination/methylation of a suitable nitrophenol precursor.

Optimization of reaction parameters (temperature, pressure, residence time, stoichiometry) in a flow reactor to maximize yield and regioselectivity.

Integration of in-line purification and analysis techniques (e.g., HPLC, NMR) for real-time monitoring and quality control.

Exploration of automated feedback loops to enable self-optimization of the synthesis process.

Hypothetical Flow Synthesis Setup for this compound:

| Module | Function | Potential Reagents/Conditions |

| Pump Module | Delivers precise flow rates of reactants and solvents. | Syringe or peristaltic pumps. |

| Reactor Module 1 (Nitration) | Continuous nitration of a precursor. | Microreactor or packed-bed reactor; Nitrating agent (e.g., HNO₃/H₂SO₄) at controlled temperature. |

| Reactor Module 2 (Bromination) | Continuous bromination of the nitrated intermediate. | Microreactor; Brominating agent (e.g., NBS, Br₂) with a catalyst. |

| Purification Module | In-line separation of the desired product from byproducts. | Liquid-liquid extraction, solid-phase scavenger resins. |

| Analysis Module | Real-time monitoring of reaction progress and product purity. | In-line UV-Vis, IR, or mass spectrometry. |

This automated approach would not only accelerate the synthesis of this compound for research purposes but also provide a scalable and more sustainable manufacturing process.

Potential in Sustainable Chemistry and Biomass Transformation Research

The principles of green chemistry encourage the use of renewable feedstocks and the development of environmentally benign chemical processes. While direct applications of this compound in biomass transformation are not yet established, its structural motifs suggest potential avenues for investigation.

Nitroaromatic compounds can exhibit catalytic activity in various transformations. Research into the catalytic potential of this compound and its derivatives in the conversion of biomass-derived platform chemicals, such as furfural or 5-hydroxymethylfurfural, could be a fruitful area of study. mdpi.comdntb.gov.ua The electronic properties of the aromatic ring, influenced by the bromo, methyl, and nitro substituents, may impart unique catalytic activities.

Furthermore, the environmental fate and potential for bioremediation of nitrophenols are significant areas of research. mdpi.com Studies on the microbial or enzymatic degradation of this compound could lead to the development of novel bioremediation strategies for water and soil contaminated with halogenated nitroaromatic compounds.

Potential Research Areas:

Investigation of this compound and its derivatives as catalysts or co-catalysts in the conversion of lignocellulosic biomass into valuable chemicals. mpg.de

Screening of microorganisms and enzymes for their ability to degrade or transform this compound.

Exploration of the compound as a building block for the synthesis of novel bio-based polymers or functional materials.

Interdisciplinary Research with Physics and Engineering Sciences for Novel Applications

The intersection of chemistry with physics and engineering can unlock novel applications for functional molecules. The specific substitution pattern of this compound gives rise to a particular distribution of electron density and potential for intermolecular interactions, which could be exploited in materials science and electronics.

The photophysical properties of nitrophenols are a subject of ongoing research. nih.govrsc.org The presence of a nitro group, a strong electron-withdrawing group, and a hydroxyl group, an electron-donating group, on the same aromatic ring can lead to interesting charge-transfer characteristics upon photoexcitation. The bromo and methyl substituents on this compound will further modulate these properties.

Potential Interdisciplinary Research Directions:

Materials Science: Investigation of the crystal engineering and solid-state properties of this compound. The potential for hydrogen bonding and halogen bonding could be explored for the design of novel organic materials with specific optical or electronic properties.

Physics: Detailed spectroscopic and computational studies of the excited-state dynamics of this compound to understand its photophysical behavior. This could inform the design of new photoactive molecules.

Engineering: Exploration of the use of this compound or its derivatives as components in organic electronic devices, such as sensors or organic light-emitting diodes (OLEDs), although this is a highly speculative and long-term prospect.

Challenges and Opportunities in Novel Synthetic Applications and Catalyst Development

While the synthesis of this compound is achievable through classical organic reactions, there are inherent challenges and significant opportunities for the development of more efficient and selective synthetic methodologies.

Challenges:

Regioselectivity: The synthesis of polysubstituted benzenes like this compound often yields a mixture of isomers, which can be difficult to separate. Controlling the regioselectivity of the nitration and bromination steps is a key challenge.

Harsh Reaction Conditions: Classical nitration and bromination reactions often employ harsh and corrosive reagents, leading to safety and environmental concerns.

Limited Derivatization Studies: The downstream chemistry of this compound remains largely unexplored, limiting its application in the synthesis of more complex molecules.

Opportunities:

Novel Catalyst Development: There is a need for the development of highly selective and active catalysts for the nitration and bromination of substituted phenols. This could include solid acid catalysts, zeolites, or metal-organic frameworks to improve regioselectivity and replace hazardous liquid acids.

C-H Activation: The direct, late-stage functionalization of the C-H bonds of a simpler precursor through catalytic methods would represent a more atom-economical and efficient synthetic route.

Exploration of New Reactions: The unique electronic and steric environment of this compound could be exploited in the discovery of novel chemical transformations. For instance, the nitro group can be reduced to an amine, opening up a wide range of further derivatization possibilities.

Q & A

Basic: What synthetic strategies are recommended for preparing 3-Bromo-2-methyl-6-nitrophenol?

Methodological Answer:

A sequential functionalization approach is typically employed:

Nitration : Introduce the nitro group at the meta-position of 2-methylphenol, leveraging HNO₃/H₂SO₄ under controlled temperature (0–5°C) to minimize over-nitration .

Bromination : Use Br₂ in a non-polar solvent (e.g., CS₂ or CCl₄) to brominate the para-position relative to the methyl group. A Lewis acid (e.g., FeBr₃) may enhance regioselectivity .

Purification : Recrystallization from ethanol/water mixtures improves purity. Monitor intermediates via TLC or HPLC .

Advanced: How can regioselectivity challenges during bromination be mitigated?

Methodological Answer:

Competing bromination at ortho/meta positions can arise due to steric and electronic effects. Strategies include:

- Solvent polarity : Non-polar solvents (CS₂) favor electrophilic substitution at less hindered positions .

- Protecting groups : Temporarily block reactive hydroxyl groups (e.g., acetylation) to direct bromination .

- Computational modeling : Use DFT calculations to predict reactive sites based on electron density maps .

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO to resolve aromatic protons; nitro and bromo groups induce deshielding .

- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹), nitro (1520, 1350 cm⁻¹), and C-Br (500–600 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Validate molecular ion ([M-H]⁻) and fragmentation patterns .

Advanced: How are ambiguities in NMR spectra resolved for bromo-nitrophenol derivatives?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating proton-proton and proton-carbon couplings .

- Crystallographic validation : Compare NMR assignments with X-ray diffraction data (e.g., using SHELXL for refinement) .

Basic: Which software tools are recommended for crystallographic analysis?

Methodological Answer:

- Structure solution : SHELXT for automated space-group determination from single-crystal data .

- Refinement : SHELXL for high-precision parameter optimization, including anisotropic displacement parameters .

- Visualization : ORTEP-3 for generating publication-quality thermal ellipsoid diagrams .

Advanced: How is disorder in the crystal lattice addressed during refinement?

Methodological Answer:

- Restraints : Apply geometric (DFIX) and thermal (SIMU/DELU) restraints in SHELXL to model disordered regions .

- Validation tools : Use CheckCIF/PLATON to identify unresolved electron density and adjust occupancy factors .

Basic: What factors influence the solubility of this compound?

Methodological Answer:

- Hydrogen bonding : Nitro and hydroxyl groups enhance water solubility but are offset by hydrophobic bromo/methyl groups .

- Solvent polarity : Solubility increases in polar aprotic solvents (DMF, DMSO) due to dipole interactions .

Advanced: How can thermal stability be analyzed experimentally?

Methodological Answer:

- DSC/TGA : Monitor decomposition temperatures (Td) and enthalpy changes under nitrogen. Compare with analogs (e.g., 2-Bromo-6-nitrophenol, Td ~200°C) .

- Kinetic studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy from non-isothermal data .

Basic: What reaction pathways are plausible for nucleophilic substitution?

Methodological Answer:

- SNAr (Aromatic substitution) : Bromine acts as a leaving group under basic conditions (e.g., NaOH/EtOH), with nitro groups activating the ring .

- Meta-directing effects : Nitro groups guide substitution to positions consistent with resonance stabilization .

Advanced: How are reaction mechanisms probed using kinetic isotope effects (KIEs)?

Methodological Answer:

- Deuterium labeling : Synthesize deuterated analogs (e.g., D₃-methyl) to measure primary/secondary KIEs via GC-MS .

- Computational validation : Compare experimental KIEs with DFT-calculated transition states (Gaussian, ORCA) .

Advanced: How can computational models be validated against experimental data?

Methodological Answer:

- DFT vs. crystallography : Optimize geometry using B3LYP/6-311+G(d,p) and compare bond lengths/angles with SHELXL-refined structures .

- Hirshfeld surface analysis : Correlate computed electrostatic potentials with experimental intermolecular interactions .

Advanced: How to resolve contradictions in reported reaction yields?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.